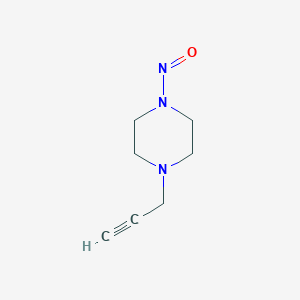

1-Nitroso-4-(prop-2-yn-1-yl)piperazine

描述

Contextualization within N-Nitroso Compound Chemistry

N-nitroso compounds, characterized by the R₂N-N=O functional group, are a well-studied class of molecules. Their chemistry is of significant interest due to their biological activities and synthetic applications. The formation of N-nitrosamines, a subclass to which 1-Nitroso-4-(prop-2-yn-1-yl)piperazine belongs, typically occurs through the reaction of a secondary amine with a nitrosating agent, such as nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid. Alternative methods, such as the use of tert-butyl nitrite, have also been developed for the synthesis of N-nitrosamines.

The N-nitroso group imparts specific chemical properties to a molecule, including a particular reactivity profile. The chemistry of N-nitroso compounds is a mature field, with extensive literature on their synthesis, characterization, and reactions.

Table 1: General Properties of N-Nitroso Compounds

| Property | Description |

| Formation | Typically formed from secondary amines and a nitrosating agent. |

| Structure | Contains the -N-N=O functional group. |

| Reactivity | Can undergo various reactions, including reduction of the nitroso group. |

Significance of Piperazine (B1678402) Derivatives in Chemical Synthesis

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This simple scaffold is a cornerstone in medicinal chemistry and drug discovery. The versatile nature of the piperazine ring allows for the introduction of various substituents at its two nitrogen atoms, leading to a vast library of derivatives with diverse biological activities. Piperazine-containing compounds have been successfully developed as antipsychotic, antidepressant, antihistamine, and anticancer agents. researchgate.net

The synthetic accessibility and the ability to modulate the physicochemical properties of molecules by incorporating a piperazine ring make it a privileged structure in the design of new bioactive compounds. The synthesis of unsymmetrically substituted piperazines often involves protecting one of the nitrogen atoms, for instance, by nitrosation, to allow for selective functionalization of the other nitrogen. google.com

Table 2: Selected Examples of Bioactive Piperazine Derivatives

| Compound | Therapeutic Area |

| Clozapine | Antipsychotic |

| Vortioxetine | Antidepressant |

| Buspirone | Anxiolytic |

| Imatinib | Anticancer |

Relevance of Propargyl Functionality in Contemporary Organic Chemistry

The propargyl group, a prop-2-yn-1-yl substituent, is characterized by a terminal alkyne. This functional group has gained immense importance in modern organic chemistry, primarily due to its participation in "click chemistry," a concept introduced by K. Barry Sharpless. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where a terminal alkyne reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for bioconjugation, materials science, and drug discovery.

The presence of a propargyl group in this compound makes it a potential building block for the synthesis of more complex molecules through click chemistry. For instance, a similar scaffold, 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine, has been utilized as a key intermediate in the synthesis of novel triazole derivatives with potential anticancer activity. semanticscholar.orgnih.gov The propargylamine (B41283) moiety itself is recognized as an important structural element in drug discovery. nih.gov

Table 3: Applications of the Propargyl Group in Chemical Synthesis

| Application | Description |

| Click Chemistry | Key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC). |

| Bioconjugation | Used to link molecules to biomolecules such as proteins and nucleic acids. |

| Materials Science | Employed in the synthesis of polymers and functional materials. |

| Medicinal Chemistry | Incorporated into drug candidates for covalent modification of targets or as a versatile synthetic handle. |

Research Gaps and Future Directions for this compound Studies

The scientific literature currently lacks dedicated studies on the synthesis, characterization, and application of this compound. This presents a significant research gap and opens up several avenues for future investigation.

Synthesis and Characterization: A systematic study to establish an efficient and scalable synthesis of this compound is a primary research need. This would involve the propargylation of piperazine followed by nitrosation, or the nitrosation of piperazine followed by propargylation. Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) and crystallographic analysis would be essential to fully elucidate its molecular structure.

Reactivity Studies: The interplay between the N-nitroso group and the terminal alkyne within the same molecule is an area ripe for exploration. Studies could investigate the selective reactions of either functional group, as well as any potential intramolecular interactions. The utility of the N-nitroso group as a protecting group for one of the piperazine nitrogens while the propargyl group undergoes transformations is a key area of interest.

Applications in "Click" Chemistry: The most apparent application of this compound is as a building block in click chemistry. Future research could focus on reacting this compound with a variety of azides to generate a library of novel 1,2,3-triazole derivatives. These new compounds could then be screened for various biological activities.

Medicinal Chemistry Exploration: Given the prevalence of the piperazine scaffold in drug molecules, the triazole derivatives synthesized from this compound could be designed as potential therapeutic agents. The N-nitroso group could be retained or removed in the final products to explore its influence on biological activity.

Structure

3D Structure

属性

CAS 编号 |

61429-04-7 |

|---|---|

分子式 |

C7H11N3O |

分子量 |

153.18 g/mol |

IUPAC 名称 |

1-nitroso-4-prop-2-ynylpiperazine |

InChI |

InChI=1S/C7H11N3O/c1-2-3-9-4-6-10(8-11)7-5-9/h1H,3-7H2 |

InChI 键 |

COHJEYLUYVNFFO-UHFFFAOYSA-N |

规范 SMILES |

C#CCN1CCN(CC1)N=O |

产品来源 |

United States |

Synthetic Methodologies for 1 Nitroso 4 Prop 2 Yn 1 Yl Piperazine and Analogues

Precursor Selection and Design for Propargylpiperazine Scaffolds

The foundation of synthesizing 1-Nitroso-4-(prop-2-yn-1-yl)piperazine lies in the careful selection and preparation of the 4-(prop-2-yn-1-yl)piperazine scaffold. This precursor contains the essential piperazine (B1678402) ring and the propargyl group, which is an alkyne functional group.

Synthesis of 4-(prop-2-yn-1-yl)piperazine Derivatives

The synthesis of 4-(prop-2-yn-1-yl)piperazine derivatives can be achieved through various established chemical reactions. One common method involves the N-alkylation of a piperazine derivative. For instance, the reaction of a monosubstituted piperazine with a propargyl halide, such as propargyl bromide, in the presence of a base and a suitable solvent, yields the desired 4-(prop-2-yn-1-yl)piperazine derivative. nih.gov

In a specific example, 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine was synthesized by treating the parent piperazine compound with sodium hydride and propargyl bromide in tetrahydrofuran (B95107) (THF) at 0 °C. nih.gov This reaction demonstrates a common strategy for introducing the propargyl group onto a complex piperazine-containing molecule. The progress of the reaction is typically monitored by thin-layer chromatography (TLC). nih.gov

Strategies for N-Alkylation with Propargyl Groups

The N-alkylation of piperazine with propargyl groups is a key step in forming the necessary precursor. This reaction is a type of nucleophilic substitution where the nitrogen atom of the piperazine ring acts as a nucleophile, attacking the carbon atom of the propargyl group that is bonded to a leaving group, typically a halide. mdpi.com

Several methods can be employed for N-alkylation. mdpi.com Besides the use of alkyl halides, reductive amination is another important strategy. mdpi.com For the synthesis of the propargylpiperazine scaffold, direct alkylation with propargyl halides like propargyl bromide or chloride is a straightforward and widely used approach. nih.govgoogle.com The choice of base and solvent is crucial for the efficiency of this reaction. Common bases include potassium carbonate or sodium hydride, while solvents like tetrahydrofuran (THF) or acetone (B3395972) are often used. nih.govresearchgate.net

The Finkelstein reaction can be utilized to generate a more reactive alkylating agent in situ. evitachem.com For example, treating 3-chloropropene with sodium iodide in acetone can produce the more reactive 3-iodopropene, which can then readily alkylate the piperazine nitrogen. evitachem.com While this example uses a propenyl group, a similar principle can be applied to propargyl systems.

| Reagent Type | Specific Example | Role in Reaction |

|---|---|---|

| Alkylating Agent | Propargyl bromide | Source of the propargyl group |

| Base | Sodium hydride (NaH) | Deprotonates the piperazine nitrogen |

| Base | Potassium carbonate (K2CO3) | Acts as a proton scavenger |

| Solvent | Tetrahydrofuran (THF) | Provides a medium for the reaction |

| Solvent | Acetone | Used in Finkelstein-type reactions |

Nitrosation Reactions for N-Nitroso Formation

Once the 4-(prop-2-yn-1-yl)piperazine scaffold is synthesized, the next critical step is the introduction of the nitroso (-NO) group onto the other nitrogen atom of the piperazine ring to form this compound. This is achieved through a nitrosation reaction.

Regioselective Nitrosation of Piperazine Rings

For a non-symmetrically substituted piperazine like 4-(prop-2-yn-1-yl)piperazine, the nitrosation reaction needs to be regioselective, meaning the nitroso group should be added to the intended nitrogen atom. In this case, the target is the nitrogen at the 1-position. The reaction typically involves treating the secondary amine with a nitrosating agent.

The mechanism of N-nitrosation of secondary amines involves the reaction of the amine with a source of the nitrosonium ion (NO⁺). wikipedia.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic nitrosonium ion, leading to the formation of the N-nitroso compound. wikipedia.orgnih.gov Computational studies on the nitrosation of piperazine have provided insights into the reaction mechanism, indicating that the presence of different chemical species can influence the reaction pathways. nih.gov

Optimization of Reaction Conditions for Nitroso Group Introduction

The success of the nitrosation reaction depends on carefully optimized conditions. Key variables include the choice of nitrosating agent, solvent, temperature, and pH. researchgate.net

Common nitrosating agents include nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid), tert-butyl nitrite, and nitrosyl halides. nih.govresearchgate.netrsc.org The reaction is often carried out in an acidic medium, as the formation of the active nitrosating species is acid-catalyzed. wikipedia.org However, methods for N-nitrosation under neutral or even basic conditions have also been developed. wikipedia.orgresearchgate.net For example, tert-butyl nitrite has been used for the efficient synthesis of N-nitroso compounds under solvent-free conditions. rsc.org

The optimization of reaction conditions aims to maximize the yield of the desired product while minimizing the formation of byproducts. Factors such as the concentration of reactants, reaction time, and temperature are crucial. researchgate.net For instance, nitrosation reactions are often performed at low temperatures to control the reactivity of the nitrosating agent and prevent side reactions.

| Parameter | Typical Conditions/Reagents | Effect on Reaction |

|---|---|---|

| Nitrosating Agent | Sodium nitrite (NaNO2) with acid | Generates nitrous acid in situ for nitrosation. researchgate.net |

| Nitrosating Agent | tert-Butyl nitrite (TBN) | Allows for nitrosation under mild, acid-free conditions. rsc.org |

| Acid Catalyst | Hydrochloric acid (HCl) | Facilitates the formation of the nitrosonium ion. nih.gov |

| Temperature | 0-5 °C | Controls reaction rate and minimizes side reactions. |

| pH | Acidic (pH 3-4) | Favors the formation of the active nitrosating agent. nih.gov |

Purification and Isolation Techniques

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and any byproducts. Common purification techniques for organic compounds are employed.

Purification often begins with an aqueous work-up to remove inorganic salts and other water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent and water. The organic layer containing the product is then separated, dried, and the solvent is removed under reduced pressure. semanticscholar.org

For further purification, column chromatography is a widely used method. semanticscholar.org In this technique, the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. An appropriate solvent system (eluent) is chosen to separate the desired compound from impurities based on their different affinities for the stationary and mobile phases. semanticscholar.org

The final, purified product is typically characterized using various analytical techniques to confirm its identity and purity. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and High-Resolution Mass Spectrometry (HRMS). nih.gov In some cases, single-crystal X-ray crystallography can be used to determine the exact three-dimensional structure of the molecule. researchgate.net Methods for the removal of N-nitroso compounds from other organic compounds, such as treatment with hydrochloric acid and an auxiliary catalyst, have also been described in the literature, which could potentially be adapted for purification purposes. patsnap.com

Synthetic Route Optimization and Yield Enhancement

Optimization of the synthesis of this compound primarily targets the two key reaction steps: N-alkylation with a propargyl group and N-nitrosation.

The initial step, propargylation of piperazine, is a nucleophilic substitution reaction. A common strategy involves the use of propargyl halides, such as propargyl bromide, which react with a piperazine derivative. A synthetic route for a similar compound, 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine, utilizes propargyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0 °C. nih.govsemanticscholar.org This method provides a reference for the conditions applicable to the synthesis of the target compound.

The second and often more critical step is the N-nitrosation of the resulting 1-(prop-2-yn-1-yl)piperazine. Traditional methods for nitrosating secondary amines involve the use of nitrous acid (HONO), typically generated in situ from an alkali metal nitrite (like sodium nitrite) and a strong mineral acid. The yield of this reaction is highly sensitive to reaction conditions, particularly temperature. For the synthesis of the parent N-nitrosopiperazine, conducting the nitrosation at 15 °C resulted in an 81% yield, whereas at 25 °C, the yield dropped to 65%. google.com Yields of 80% to 90% have been reported by carefully controlling the temperature in the range of -30 °C to 35 °C. google.com

To further enhance yields and improve reaction profiles, various alternative nitrosating agents and conditions have been explored for secondary amines in general. These optimized approaches aim to offer milder conditions, better selectivity, and easier handling.

| Parameter | Traditional Method (Nitrous Acid) | Alternative Methods | Effect on Yield and Purity |

|---|---|---|---|

| Nitrosating Agent | NaNO2 / Mineral Acid | tert-Butyl nitrite (TBN), [NO+·Crown·H(NO3)2-] complex, N-nitrososulfonamide | Alternative agents can offer milder conditions and higher selectivity, potentially reducing side products. organic-chemistry.org TBN is effective for various nitrosations. researchgate.net |

| Temperature | -30 °C to 35 °C (Optimal around 15 °C) | Often performed at or below room temperature | Strict temperature control is crucial; lower temperatures generally favor higher yields by minimizing decomposition of nitrous acid and side reactions. google.com |

| Solvent | Aqueous solution | Dichloromethane (B109758), Acetonitrile (B52724) | Organic solvents can be advantageous for specific reagents, such as the [NO+·Crown·H(NO3)2-] complex which is soluble in dichloromethane, allowing for homogeneous reaction conditions. organic-chemistry.org |

| Catalyst | None | Iodide, ortho-Naphthoquinone | Iodide can catalyze N-nitrosation using nitromethane (B149229) and TBHP. organic-chemistry.org Organocatalysts can mediate nitrosation under aerobic conditions. researchgate.net |

Development of Novel Synthetic Approaches

The development of novel synthetic strategies for this compound and its analogues focuses on improving efficiency, safety, and substrate scope. These approaches often introduce new reagents or catalytic systems to overcome the limitations of traditional methods.

One area of development is the use of stable, easy-to-handle nitrosating agents that act as nitrosonium ion (NO⁺) donors under mild conditions. An example is the [NO⁺·Crown·H(NO₃)₂⁻] complex, which is soluble in organic solvents like dichloromethane and allows for efficient N-nitrosation under homogeneous conditions. organic-chemistry.org Another innovative approach is transnitrosation, where a stable N-nitrososulfonamide reagent transfers its nitroso group to the secondary amine. organic-chemistry.org This method benefits from high functional group tolerance and mild reaction conditions. organic-chemistry.org

Catalytic systems offer a more sustainable and efficient alternative. A mild, iodide-catalyzed process has been developed to synthesize N-nitrosamines from amines and nitromethane, using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org This methodology utilizes inexpensive and commercially available catalysts. organic-chemistry.org Furthermore, organocatalysis has emerged as a powerful tool. ortho-Naphthoquinone-based catalysts have been shown to convert secondary nitroalkanes into nitrite species in situ, which then oxidize secondary amines to the corresponding N-nitroso compounds. researchgate.net

Electrochemical methods represent a frontier in N-nitrosation. Preliminary studies suggest that N-nitrosation can occur via the anodic oxidation of potassium nitrite (KNO₂) to generate a nitrogen dioxide (NO₂) radical, which is then transformed into the reactive NO⁺ cation. researchgate.net This approach avoids the direct use of strong acids and offers a potentially greener synthetic route.

| Approach | Reagents/System | Key Advantages | Reference |

|---|---|---|---|

| Stable NO+ Donors | [NO+·Crown·H(NO3)2-] complex | Stable, soluble in organic solvents, mild and homogeneous conditions. | organic-chemistry.org |

| Transnitrosation | N-Nitrososulfonamide | Stable reagent, high functional group tolerance, mild conditions. | organic-chemistry.org |

| Iodide Catalysis | Amine, Nitromethane, TBHP, Iodide catalyst | Uses inexpensive, commercially available catalysts and oxidants. | organic-chemistry.org |

| Organocatalysis | ortho-Naphthoquinone catalyst, Secondary nitroalkanes | Metal-free, versatile for aerobic oxidation. | researchgate.net |

| Electrosynthesis | Anodic oxidation of KNO2 | Avoids strong acids, potentially greener route. | researchgate.net |

These evolving methodologies provide a diverse toolkit for the synthesis of this compound, enabling chemists to choose a route that best fits the desired scale, purity requirements, and available resources.

Chemical Reactivity and Transformations of 1 Nitroso 4 Prop 2 Yn 1 Yl Piperazine

Reactivity of the N-Nitroso Moiety

The N-nitroso group (-N=O) is a versatile functional group known for its unique electronic properties and participation in a variety of chemical reactions.

The stability of N-nitroso compounds is significantly influenced by external factors such as heat and light. Generally, nitroso compounds can exist in equilibrium between a monomeric and a dimeric form. wikipedia.orgmdpi.com The monomer is typically a blue or green species, while the dimer is often colorless or pale yellow. wikipedia.orgfkit.hr This equilibrium is temperature-dependent, with higher temperatures favoring the monomeric state. wikipedia.org

Photochemically, N-nitroso dimers can be converted to their monomeric forms. For instance, UV photolysis at low temperatures (e.g., 12 K) can break the nitrogen-nitrogen bond in the dimer to yield the monomer. fkit.hr This process can be reversible, with the dimer reforming upon irradiation with visible light or upon warming. fkit.hr This photothermal switching capability highlights a potential for these compounds in materials science. fkit.hr The C-N bond in nitroso compounds also tends to have a low bond dissociation energy, contributing to their reactivity. wikipedia.org

A distinctive feature of many C-nitroso and N-nitroso compounds is their capacity for reversible dimerization to form azodioxy compounds. acs.orgnih.gov This phenomenon involves the establishment of an equilibrium between the monomer (R-N=O) and its corresponding dimer. The structural chemistry of these compounds can be described by three main forms: the monomer, the Z-dimer (cis), and the E-dimer (trans). fkit.hr

The position of this equilibrium is influenced by several factors, including concentration, temperature, and the nature of the solvent. fkit.hr In the solid state, nitrosoarenes often favor the dimeric form, which can be either the cis or trans isomer depending on the specific compound. lookchem.com In solution, an equilibrium is typically established where both cis and trans dimers may coexist with the monomer. lookchem.com Kinetic studies have shown that at low temperatures, the kinetically controlled Z-dimer is often formed, while at higher temperatures, the thermodynamically more stable E-dimer predominates. fkit.hr The interconversion between Z- and E-isomers in solution is believed to proceed through a two-step mechanism involving dissociation into monomers followed by re-dimerization. mdpi.com

Table 1: Factors Influencing Monomer-Dimer Equilibrium of Nitroso Compounds

| Factor | Effect on Equilibrium | Reference |

|---|---|---|

| Temperature | Higher temperatures favor the monomer. | wikipedia.org |

| Concentration | Dilute solutions favor the monomer. | wikipedia.org |

| Solvent | The polarity and nature of the solvent can shift the equilibrium. | fkit.hr |

| Light | UV light can dissociate dimers into monomers. | fkit.hr |

The N-nitroso group can participate in reactions with both nucleophiles and electrophiles.

Reactions with Nucleophiles: The nitrogen atom of the nitroso group is weakly electrophilic and can be attacked by strong nucleophiles. nih.gov For instance, N-nitrosamines react with organolithium and Grignard reagents at the nitroso-nitrogen. nih.gov The nitrosonium cation (NO+), which can be generated from nitrous acid in acidic conditions, is a potent electrophile that readily reacts with nucleophiles like amines to form N-nitrosamines. libretexts.org The rate of nitrosation can be influenced by the nucleophilicity of the amine. researchgate.net

Reactions with Electrophiles: The oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophile, reacting with various electrophiles. nih.govacs.org This reaction leads to the formation of O-substituted hydroxydiazenium salts. nih.govacs.org Common alkylating agents used for this purpose include trialkyloxonium salts and dimethyl sulfate. nih.govacs.org These resulting alkoxydiazenium salts are themselves electrophilic and can undergo further reactions. nih.govacs.org

The nitroso group is susceptible to both reduction and oxidation, leading to different functional groups.

Reduction: N-nitrosamines can be reduced to their corresponding 1,1-disubstituted hydrazines. acs.org A variety of reducing agents can accomplish this transformation, including lithium aluminum hydride (LAH), sodium metal in ethanol, and TiCl4 with magnesium powder. mit.edu In some cases, denitrosation to the parent secondary amine can occur as a side reaction. mit.edu Electrochemical reduction is also a viable method. bohrium.com The reduction can proceed through a one-electron transfer to form a radical anion, especially in organic solvents. bohrium.com

Oxidation: The oxidation of nitroso compounds typically yields the corresponding nitro compounds (R-NO2). bohrium.combritannica.com This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or hypochlorite (B82951) in alkaline media. bohrium.com

Table 2: Summary of Reduction and Oxidation Reactions of the N-Nitroso Group

| Transformation | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LAH); Sodium/Ethanol; Electrolytic reduction | 1,1-Disubstituted hydrazine | acs.orgmit.edu |

| Oxidation | Hydrogen peroxide; Hypochlorite | Nitro compound | bohrium.combritannica.com |

Reactivity of the Prop-2-yn-1-yl Group

The prop-2-yn-1-yl (propargyl) group is characterized by a terminal alkyne, which is a highly versatile functional group in organic synthesis, particularly in cycloaddition reactions.

The terminal alkyne of the prop-2-yn-1-yl group makes 1-Nitroso-4-(prop-2-yn-1-yl)piperazine an ideal substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition, which is the cornerstone of "click chemistry". nih.gov This reaction involves the coupling of an alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly efficient variant of this reaction, known for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov This methodology is widely used for creating diverse molecular libraries and has applications in medicinal chemistry and materials science. nih.govnih.gov

The reaction of a propargylated piperazine (B1678402) derivative, similar in structure to the title compound, with various azides in the presence of a copper catalyst has been shown to produce a range of 1,4-disubstituted-1,2,3-triazole products. nih.gov This indicates that the propargyl group on this compound would be readily available to participate in such click reactions, allowing for its conjugation to a wide variety of molecules containing an azide functionality.

Other types of cycloadditions involving alkynes, such as [3+2] and [4+2] cycloadditions, are also fundamental reactions in organic synthesis, allowing for the construction of various five- and six-membered heterocyclic rings. nih.govmdpi.comnih.gov The reactivity of the alkyne in this compound provides a powerful tool for its chemical modification and the synthesis of more complex molecular architectures.

Hydration and Halogenation Reactions of the Alkyne

The terminal alkyne of this compound is also susceptible to hydration and halogenation reactions, which can introduce further functionality into the molecule.

Hydration: In the presence of a strong acid and a mercury catalyst (such as HgSO4), the alkyne can undergo hydration to form a methyl ketone derivative. This reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form.

Halogenation: The alkyne can react with halogens (e.g., Br2, Cl2) to form dihaloalkene or tetrahaloalkane derivatives, depending on the reaction conditions and stoichiometry of the halogenating agent. For instance, the reaction with one equivalent of a halogen would be expected to yield the dihaloalkene, while an excess could lead to the tetrahaloalkane. The use of N-halosuccinimides can also be an effective method for the halogenation of activated C-H bonds adjacent to heteroatoms, and could potentially be applied to the pyrazole (B372694) ring system after cycloaddition. researchgate.net

Other Alkyne-Based Coupling Reactions

Beyond cycloadditions, the terminal alkyne of this compound can participate in various other carbon-carbon bond-forming reactions. These include Sonogashira, Glaser, and Eglinton couplings, which are powerful methods for the synthesis of more complex molecular architectures. These reactions typically involve metal catalysts, such as palladium or copper, and allow for the coupling of the terminal alkyne with a variety of substrates, including aryl halides and other alkynes.

Interplay Between Nitroso and Alkyne Functionalities

Electronic Effects and Resonance Interactions

The N-nitroso group is generally considered to be electron-withdrawing. This electronic effect can influence the nucleophilicity of the piperazine nitrogens. The nitrogen atom bearing the nitroso group is significantly less basic and nucleophilic due to the delocalization of its lone pair of electrons into the N=O bond. The electron-withdrawing nature of the nitroso group will also have a more distant effect on the nitrogen atom bearing the propargyl group, potentially making it slightly less nucleophilic than in a non-nitrosated piperazine.

This electron-withdrawing effect, however, is unlikely to significantly impact the reactivity of the terminal alkyne in reactions such as CuAAC, as the electronic perturbation is transmitted through several sigma bonds. The reactivity of the alkyne is more directly influenced by its immediate electronic environment.

Steric Hindrance and Conformational Influences on Reactivity

The piperazine ring typically adopts a chair conformation. The substituents on the nitrogen atoms can exist in either axial or equatorial positions. The conformational preference of the nitroso and propargyl groups can influence their accessibility and, consequently, their reactivity. It is generally expected that the bulkier propargyl group would preferentially occupy the equatorial position to minimize steric strain.

Spectroscopic and Structural Elucidation of 1 Nitroso 4 Prop 2 Yn 1 Yl Piperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within a molecule. For 1-Nitroso-4-(prop-2-yn-1-yl)piperazine, a combination of 1D (¹H, ¹³C, ¹⁵N) and 2D NMR experiments allows for a complete assignment of its structure. The presence of the nitroso group introduces conformational isomers, known as rotamers, due to the restricted rotation around the N-N bond, which can lead to signal broadening or the appearance of multiple sets of signals in the NMR spectra, particularly at lower temperatures.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the propargyl group and the two different chemical environments of the piperazine (B1678402) ring protons.

The propargyl group protons typically appear in characteristic regions. The acetylenic proton (-C≡CH) is expected to be a triplet at approximately 2.2-2.4 ppm due to coupling with the methylene (B1212753) protons. The methylene protons (-CH₂-) attached to the piperazine nitrogen are expected to resonate as a doublet around 3.3-3.5 ppm.

The piperazine ring protons are more complex due to the influence of the two different substituents (nitroso and propargyl) and the potential for chair-boat conformations and N-N rotamers. The four protons on the carbons adjacent to the propargyl-substituted nitrogen (positions 2 and 6) are chemically different from the four protons on the carbons adjacent to the nitroso-substituted nitrogen (positions 3 and 5). The protons at positions 3 and 5 are significantly deshielded by the electron-withdrawing nitroso group and are expected to appear further downfield, potentially in the range of 3.8-4.6 ppm. The protons at positions 2 and 6 would likely appear more upfield, in the range of 2.5-3.0 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -C≡CH (Propargyl) | 2.2 - 2.4 | Triplet (t) |

| -N-CH₂-C≡CH (Propargyl) | 3.3 - 3.5 | Doublet (d) |

| Piperazine -CH₂- (positions 2, 6) | 2.5 - 3.0 | Multiplet (m) |

| Piperazine -CH₂- (positions 3, 5) | 3.8 - 4.6 | Multiplet (m) |

In the ¹³C NMR spectrum, the carbon atoms of the alkyne and the piperazine ring are expected to resonate at characteristic chemical shifts.

The two alkyne carbons are expected in the range of 70-85 ppm. The terminal carbon (-C ≡CH) typically appears around 70-75 ppm, while the internal carbon (-C≡C H) is found slightly further downfield, around 78-83 ppm. The propargyl methylene carbon (-N-C H₂-) would likely be observed in the 40-45 ppm region.

The piperazine ring carbons will show two distinct signals corresponding to the different chemical environments. The carbons adjacent to the propargyl group (C2, C6) are expected to resonate around 50-55 ppm. The carbons adjacent to the electron-withdrawing nitroso group (C3, C5) are expected to be shifted downfield, appearing in the range of 40-50 ppm, though conformational effects can cause significant variations.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C≡CH (Alkyne) | 78 - 83 |

| -C≡CH (Alkyne) | 70 - 75 |

| -N-CH₂- (Propargyl) | 40 - 45 |

| Piperazine C2, C6 | 50 - 55 |

| Piperazine C3, C5 | 40 - 50 |

¹⁵N NMR is a powerful tool for directly probing the nitrogen environments. The chemical shift range for nitrogen is very broad, making it sensitive to subtle changes in electronic structure. For N-nitroso compounds, two nitrogen signals are expected. The nitroso nitrogen (N=O) is highly deshielded and typically resonates in a range from +150 to +200 ppm (relative to CH₃NO₂). The piperazine nitrogen to which the nitroso group is attached appears at a significantly different chemical shift, often in the range of -110 to -150 ppm. This large difference in chemical shifts is characteristic of the N-N bond in nitrosamines.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the acetylenic proton and the propargyl methylene protons. It would also confirm couplings between adjacent, non-equivalent protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively link the proton signals of the propargyl methylene and piperazine methylene groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.

The alkyne group gives rise to two very distinctive bands:

A sharp, strong band around 3300-3250 cm⁻¹ corresponding to the ≡C-H stretching vibration.

A weaker band in the 2150-2100 cm⁻¹ region due to the C≡C stretching vibration. This band is often stronger in the Raman spectrum than in the IR spectrum.

The nitroso group (N=O) has a strong characteristic stretching absorption. In N-nitrosamines, this band typically appears in the range of 1430-1490 cm⁻¹. Its exact position can be influenced by the molecular environment and conformation. Additional bands related to C-H stretching of the piperazine and propargyl CH₂ groups are expected in the 3000-2850 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | 3300 - 3250 | Strong, Sharp |

| Terminal Alkyne | C≡C Stretch | 2150 - 2100 | Weak to Medium |

| Nitrosoamine | N=O Stretch | 1490 - 1430 | Strong |

| Alkyl | C-H Stretch | 3000 - 2850 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

A thorough review of scientific literature and chemical databases reveals a lack of published mass spectrometry data for this compound. While mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation patterns of organic molecules, specific experimental data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragments for this particular compound, are not available in published studies. Consequently, a data table of its mass spectral properties cannot be generated at this time.

X-ray Crystallography for Solid-State Structure Determination

There is no publicly available X-ray crystallographic data for this compound. This analytical technique is essential for the definitive determination of a compound's three-dimensional structure in the solid state, providing precise information on bond lengths, bond angles, and crystal packing. However, no studies detailing the single-crystal X-ray diffraction analysis of this compound have been reported in the scientific literature. Therefore, a data table of its crystallographic parameters cannot be provided.

Chiroptical Properties (if applicable, for chiral derivatives)

The parent compound, this compound, is not chiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. A search of the scientific literature did not yield any information on the synthesis or chiroptical analysis of chiral derivatives of this compound. As such, there are no applicable findings to report for this section.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of "1-Nitroso-4-(prop-2-yn-1-yl)piperazine."

The three-dimensional structure of "this compound" is crucial for understanding its chemical behavior. Geometry optimization calculations are employed to find the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For the piperazine (B1678402) ring, the most common conformations are the chair and boat forms, with the chair conformation generally being more stable.

The presence of the nitroso and propargyl substituents on the piperazine ring introduces several possible conformers. The orientation of the nitroso group and the rotational position of the propargyl group relative to the ring are key factors. Computational studies on similar N-nitrosopiperazines have shown that the nitroso group can adopt either an axial or equatorial position, with the equatorial position often being slightly more stable. The propargyl group also has rotational freedom around the C-N bond. A thorough conformational analysis would involve systematically exploring these rotational and inversional possibilities to identify the global minimum energy structure and the relative energies of other low-lying conformers.

Table 1: Illustrative Conformational Energy Data for this compound

| Conformer | N-Nitroso Position | Propargyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Anti | 0.00 |

| 2 | Equatorial | Gauche | 0.85 |

| 3 | Axial | Anti | 1.50 |

| 4 | Axial | Gauche | 2.20 |

Note: This table is illustrative and based on typical energy differences found in related N-substituted piperazines. Specific values for the title compound would require dedicated computational studies.

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For "this compound," the HOMO is expected to be localized on the piperazine ring and the nitroso group, which are electron-rich. The LUMO is likely to be distributed over the nitroso group and the propargyl group's alkyne functionality, which can act as an electron acceptor.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom in the molecule. This information helps to identify electrophilic and nucleophilic sites. In "this compound," the nitrogen atoms of the piperazine ring and the oxygen atom of the nitroso group are expected to have negative partial charges, making them nucleophilic centers. Conversely, the carbon atoms of the propargyl group and the nitrogen of the nitroso group are likely to have positive partial charges, indicating electrophilic character.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table provides typical energy values for similar organic molecules. Actual values would be obtained from specific quantum chemical calculations.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done after a geometry optimization to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, such as stretching, bending, and torsional motions.

For "this compound," characteristic vibrational modes would include the N-N stretch of the nitroso group, the C≡C and ≡C-H stretches of the propargyl group, and various C-H and C-N stretching and bending modes of the piperazine ring. Comparing the calculated vibrational spectrum with an experimentally obtained spectrum can help to confirm the structure of the synthesized compound.

Reaction Mechanism Studies

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy barriers.

The formation of "this compound" involves the nitrosation of the parent amine, 4-(prop-2-yn-1-yl)piperazine. Computational studies on the nitrosation of piperazine and other secondary amines can provide a model for understanding this reaction. nih.govelifesciences.org The nitrosating agent is typically derived from nitrous acid (HNO₂) under acidic conditions.

Computational modeling of this process would involve identifying the reactants, intermediates, transition states, and products along the reaction pathway. The calculations would determine the activation energies for each step, allowing for the identification of the rate-determining step. The mechanism is generally believed to proceed via the formation of a nitrosating species like the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which is then attacked by the lone pair of electrons on the nitrogen atom of the piperazine ring. nih.govelifesciences.org

The propargyl group in "this compound" makes it a suitable substrate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. organic-chemistry.org This reaction is widely used for the synthesis of 1,2,3-triazoles.

A theoretical examination of the CuAAC mechanism involving "this compound" would focus on the catalytic cycle. This typically involves the formation of a copper acetylide intermediate from the terminal alkyne and a Cu(I) catalyst. This intermediate then reacts with an azide (B81097) through a series of steps involving coordination and cyclization to form the triazole ring. DFT calculations can be used to model the structures and energies of the intermediates and transition states in this catalytic cycle, providing a detailed understanding of the reaction mechanism and the role of the copper catalyst.

Stability and Reactivity Prediction

Computational chemistry offers powerful tools to predict the stability and reactivity of molecules. For this compound, such studies would be crucial in understanding its chemical behavior under various conditions.

The thermal stability of N-nitroso compounds is intrinsically linked to the strength of the N-N bond in the nitroso group. The bond dissociation energy (BDE) of the N-NO bond is a key parameter in determining the initiation of thermal decomposition.

Computational studies on various N-nitrosamines using methods like Density Functional Theory (DFT) have shown that the N-NO bond is typically the weakest bond in the molecule. researchgate.net For simple N-nitrosamines, these BDEs are generally in the range of 30-40 kcal/mol. The substituents on the amine nitrogen can influence this value. In the case of this compound, the propargyl group's electronic effects would be a factor. The propargyl group is weakly electron-withdrawing, which could slightly strengthen the N-NO bond compared to N-nitrosamines with strongly electron-donating groups.

The primary thermal decomposition pathway for N-nitrosamines is initiated by the homolytic cleavage of the N-NO bond, leading to the formation of a piperazinyl radical and a nitric oxide radical (•NO). researchgate.netresearchgate.net Subsequent reactions of these radical species can lead to a complex mixture of products. The piperazinyl radical can undergo further fragmentation or react with other molecules.

A hypothetical table of calculated BDEs for this compound and related compounds, based on typical values from computational studies, is presented below.

| Bond | Predicted BDE (kcal/mol) |

| N-NO | 35 - 45 |

| N-CH2 (piperazine-propargyl) | 70 - 80 |

| C-H (propargyl) | 90 - 100 |

Note: These are estimated values based on computational studies of analogous compounds and are not the result of direct calculations on this compound.

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of novel compounds.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. bohrium.comscispace.comdergipark.org.tr For this compound, distinct signals would be expected for the protons and carbons of the piperazine ring, the propargyl group, and the acetylenic moiety. The nitroso group's anisotropic effect would likely cause a downfield shift for the adjacent protons on the piperazine ring. Dynamic NMR behavior might also be predicted, as restricted rotation around the N-NO bond can lead to conformational isomers. nih.gov

A table of predicted 1H and 13C NMR chemical shifts for key structural fragments of the molecule is provided below.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| CH2 (propargyl) | ~3.3 | ~50 |

| C≡CH (propargyl) | ~2.4 | ~75 (C≡), ~78 (≡CH) |

| CH2 (piperazine, adjacent to N-NO) | 3.5 - 4.0 | 40 - 45 |

| CH2 (piperazine, adjacent to N-propargyl) | 2.5 - 3.0 | 50 - 55 |

Note: These are estimated values based on computational studies of analogous compounds and are not the result of direct calculations on this compound.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is expected to be dominated by transitions involving the N-nitroso chromophore. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra. nih.govchemrxiv.orgchemrxiv.org N-nitrosamines typically exhibit a weak n→π* transition in the near-UV region (around 340-370 nm) and a stronger π→π* transition at shorter wavelengths (around 230-250 nm). The propargyl group is not expected to significantly alter the position of these absorptions.

Structure-Reactivity Relationships (SRR)

Structure-Reactivity Relationships (SRR) for N-nitrosamines are of significant interest, particularly in the context of their biological activity, as many compounds in this class are known carcinogens. nih.govacs.orgoup.com The reactivity is largely governed by the electronic and steric properties of the substituents on the amine nitrogen.

The carcinogenic potential of many N-nitrosamines is linked to their metabolic activation, which often involves enzymatic hydroxylation of the carbon atom alpha to the nitroso group. mdpi.com The stability of the resulting carbocation is a key factor in their reactivity towards DNA. For this compound, the piperazine ring provides two alpha-carbons that could be sites for metabolic activation.

Applications in Advanced Organic Synthesis and Materials Science

A Key Building Block for Complex Molecules

The strategic placement of reactive functional groups on the piperazine (B1678402) scaffold of 1-Nitroso-4-(prop-2-yn-1-yl)piperazine makes it a valuable intermediate for synthetic chemists. The propargyl group, in particular, serves as a handle for a variety of chemical transformations, enabling the elaboration of the piperazine core into more complex molecular frameworks.

Precursor for Heterocyclic Compound Synthesis

The terminal alkyne of this compound is a key functional group for the synthesis of a wide range of heterocyclic compounds. Notably, it can participate in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles.

In a related study, a more complex derivative, 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine, was utilized as a scaffold to react with various azides, successfully producing a library of 1,4-disubstituted-1,2,3-triazole motifs. nih.gov This demonstrates the utility of the propargylpiperazine moiety as a platform for generating diverse heterocyclic structures. The high efficiency and mild reaction conditions of click chemistry make this compound a promising precursor for the synthesis of novel heterocyclic compounds with potential applications in various fields of chemistry.

Intermediate in Multi-Step Organic Transformations

Beyond its direct use in forming heterocyclic rings, this compound can serve as a crucial intermediate in multi-step synthetic sequences. youtube.comyoutube.comyoutube.comyoutube.com The nitroso group can act as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization at the other nitrogen. Subsequently, the nitroso group can be removed to allow for further chemical modifications.

While a direct synthetic protocol for this compound is not extensively documented in readily available literature, its synthesis can be logically inferred from established chemical principles. A plausible route involves the initial propargylation of piperazine, followed by selective nitrosation of the remaining secondary amine. The nitrosation of piperazine derivatives is a well-known transformation, often carried out using reagents like sodium nitrite (B80452) in an acidic medium. nih.govresearchgate.netresearchgate.net This step-wise approach allows for the controlled introduction of the propargyl and nitroso functionalities, yielding the target intermediate for more complex synthetic endeavors.

Development of Functional Materials (Non-biological)

The unique properties of the propargyl group in this compound extend its utility into the realm of materials science, particularly in the development of novel polymers and conjugated systems.

Integration into Polymer Architectures via Click Chemistry

The terminal alkyne of this compound is an ideal functional group for its incorporation into polymer chains via click chemistry. nih.govrsc.orgugent.beresearchgate.netumich.edu This highly efficient and specific reaction allows for the covalent linking of the piperazine-containing molecule to azide-functionalized polymers or for its use as a monomer in polymerization reactions. This approach enables the precise introduction of the piperazine and nitroso moieties into a macromolecular structure, thereby tailoring the properties of the resulting polymer.

The versatility of click chemistry in polymer science is well-established, with applications ranging from the synthesis of block copolymers to the functionalization of polymer surfaces. By incorporating this compound, material scientists can potentially create polymers with unique characteristics, such as altered solubility, thermal stability, or the ability to participate in further chemical modifications.

Fabrication of Conjugated Systems

While direct evidence for the use of this compound in the fabrication of conjugated systems is limited, the presence of the alkyne functionality suggests its potential in this area. Alkynes are known building blocks in the synthesis of conjugated polymers and organic electronic materials. Through coupling reactions, such as Sonogashira coupling, the propargyl group could be linked to other unsaturated systems, extending the conjugation and influencing the electronic properties of the resulting material.

A study on a BODIPY-anthracene dyad demonstrated the incorporation of a propargyl-piperazine derivative via Sonogashira coupling to create a larger, conjugated system with specific photophysical properties. mdpi.com This highlights the potential for the alkyne in this compound to be similarly employed in the construction of novel conjugated materials.

Design of Chemical Probes (Non-biological)

The dual functionality of this compound also makes it an attractive candidate for the design of specialized chemical probes for non-biological applications. rsc.org The propargyl group can be used to attach the molecule to a surface or a larger molecular assembly, while the piperazine and nitroso groups could potentially interact with specific analytes.

For instance, piperazine-based compounds have been investigated for the development of PET imaging probes. nih.gov The synthesis of these probes often involves click chemistry to attach a fluorine-18 (B77423) containing moiety to a piperazine scaffold via an alkyne handle. This demonstrates the utility of the propargylpiperazine framework in creating targeted molecular probes. Furthermore, piperazine-fused cyclic disulfides have been developed as high-performance bioreduction-activated probes, showcasing the versatility of the piperazine core in probe design. chemrxiv.org

The table below summarizes the key functionalities of this compound and their corresponding applications:

| Functional Group | Application |

| Propargyl (Alkyne) | Precursor for heterocyclic synthesis (e.g., triazoles via click chemistry) |

| Propargyl (Alkyne) | Integration into polymer architectures |

| Propargyl (Alkyne) | Fabrication of conjugated systems (e.g., via Sonogashira coupling) |

| Propargyl (Alkyne) | Attachment point for chemical probes |

| Nitroso | Protecting group for selective synthesis |

| Piperazine Core | Scaffold for building complex molecules and functional materials |

Synthesis of Labeled Compounds for Analytical Methods Development

The development of robust analytical methods often relies on the availability of isotopically or fluorescently labeled standards. The structure of this compound, particularly its terminal alkyne (propargyl group), makes it a prime candidate for the synthesis of such labeled compounds through bioorthogonal chemistry.

The terminal alkyne is a key functional group for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.gov This reaction allows for the efficient and specific covalent linkage of the piperazine scaffold to a variety of molecular tags, including fluorescent dyes, radioisotopes, or mass tags that bear a complementary azide (B81097) functional group.

Interactive Data Table: Potential Labeling Reactions

| Reaction Type | Reactant with this compound | Resulting Labeled Compound | Application in Analytical Methods |

| Click Chemistry (CuAAC) | Azide-containing fluorescent dye | Fluorescently-tagged piperazine derivative | Fluorescence-based detection and quantification (e.g., HPLC-fluorescence, fluorescence microscopy) |

| Click Chemistry (CuAAC) | Azide-containing biotin | Biotinylated piperazine derivative | Affinity purification and detection using streptavidin conjugates |

| Click Chemistry (CuAAC) | Azide-containing ¹⁸F-labeled tag | ¹⁸F-radiolabeled piperazine derivative | Positron Emission Tomography (PET) imaging and radiotracer studies |

| Sonogashira Coupling | Aryl halide with an isotopic label (e.g., ¹³C, ²H) | Isotopically labeled piperazine derivative with extended conjugation | Internal standards for mass spectrometry-based quantification (LC-MS, GC-MS) |

While the direct synthesis of labeled compounds using this compound is not extensively documented in dedicated studies, the well-established reactivity of the propargyl group provides a strong basis for its utility in this area. nih.govmdpi.comnih.gov The N-nitroso group can also serve as a synthetic handle or a temporary protecting group, allowing for further modifications on the piperazine ring before or after the labeling step. The ease of removal of the nitroso group under acidic conditions can be advantageous in multi-step synthetic sequences. google.com

Catalytic Applications of Derivatives

The piperazine scaffold is a "privileged structure" not only in medicinal chemistry but also in the development of catalysts. rsc.orgmdpi.comresearchgate.net Derivatives of this compound could be envisioned to have applications in catalysis, either as ligands for metal catalysts or as organocatalysts themselves.

The two nitrogen atoms of the piperazine ring can coordinate to metal centers, forming stable complexes. By modifying the substituents on the piperazine ring, it is possible to tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

The propargyl group on this compound offers a convenient point of attachment for creating more complex ligand structures. For instance, it could be used to immobilize the piperazine unit onto a solid support, such as a polymer or silica (B1680970) gel, to create a heterogeneous catalyst. Heterogeneous catalysts are advantageous for their ease of separation from the reaction mixture and potential for recycling.

Furthermore, the piperazine core can be incorporated into chiral ligands for asymmetric catalysis. While specific examples involving derivatives of this compound are not yet reported, the general principle is well-established with other piperazine-containing compounds. For example, piperazine derivatives have been used in palladium-catalyzed cross-coupling reactions. acs.org

Interactive Data Table: Potential Catalytic Derivatives and Applications

| Derivative of this compound | Type of Catalysis | Potential Reaction Catalyzed | Rationale |

| Metal complex (e.g., with Pd, Ru, Rh) | Homogeneous catalysis | Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations | Piperazine nitrogens act as ligands to stabilize the metal center. |

| Polymer-supported derivative | Heterogeneous catalysis | Flow chemistry applications, recyclable catalysis | Propargyl group used for immobilization on a solid support. |

| Chiral derivative (e.g., with chiral substituents on the piperazine ring) | Asymmetric organocatalysis | Aldol reactions, Michael additions | The chiral piperazine backbone can induce stereoselectivity. |

| Metal-Organic Framework (MOF) precursor | Heterogeneous catalysis | Gas adsorption and separation, size-selective catalysis | The propargyl group can be used to form extended porous structures. nih.gov |

It is important to note that the N-nitroso group might need to be removed or transformed for certain catalytic applications, as it can influence the coordination properties of the piperazine nitrogens and may not be stable under all reaction conditions. nih.govwhiterose.ac.uk

Environmental and Analytical Chemical Perspectives on N Nitrosamines Model Compound Studies

Formation Pathways of N-Nitrosamines in Chemical Systems (Model Compound)

The formation of N-nitrosamines is a significant area of study due to their potential presence as contaminants. nih.gov The principal pathway involves the reaction of a secondary amine with a nitrosating agent. acs.org

The fundamental reaction for the formation of 1-Nitroso-4-(prop-2-yn-1-yl)piperazine is the nitrosation of its secondary amine precursor, 4-(prop-2-yn-1-yl)piperazine. This reaction involves the introduction of a nitroso group (-N=O) onto the secondary amine nitrogen atom of the piperazine (B1678402) ring.

The general mechanism proceeds with the secondary amine acting as a nucleophile, attacking the nitrosating agent. The reaction is highly dependent on the reaction conditions, particularly the pH. researchgate.net While the process is typically enhanced in acidic conditions which generate the active nitrosating species from nitrite (B80452), very low pH can be counterproductive by protonating the amine, thereby reducing its nucleophilicity. nih.govresearchgate.net

The key precursors for the formation of this compound are:

A secondary amine: 4-(prop-2-yn-1-yl)piperazine. The synthesis of this precursor has been described in the literature. nih.govresearchgate.net

A nitrosating agent: Most commonly, this is nitrous acid (HNO₂), which is often formed in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions. nih.gov Other oxides of nitrogen can also act as nitrosating agents.

The conditions of the reaction are critical in determining the rate and yield of N-nitrosamine formation. acs.org Factors such as temperature, pH, and the concentration of both the amine precursor and the nitrosating agent play a crucial role. The presence of catalysts or inhibitors can also significantly influence the reaction. For instance, certain anions can catalyze the nitrosation reaction. Conversely, compounds like ascorbic acid can act as inhibitors by scavenging the nitrosating agents.

| Parameter | Condition | Rationale/Effect on Yield |

|---|---|---|

| pH | Acidic (typically pH 3-4) | Balances the formation of the active nitrosating agent (HNO₂) with the availability of the unprotonated, nucleophilic secondary amine. nih.govresearchgate.net |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Acts as a source for nitrous acid in the presence of acid. researchgate.net |

| Solvent | Aqueous media, Water | Facilitates the ionization of reagents and the formation of nitrous acid. researchgate.net |

| Temperature | Low to ambient (e.g., 0-25°C) | The reaction is often exothermic; lower temperatures can help control the reaction rate and minimize degradation of reactants and products. |

| Reactant Ratio | Slight excess of nitrosating agent | Can drive the reaction towards completion, though a large excess may lead to side reactions. |

Chemical Degradation and Transformation Studies of N-Nitrosamines (Model Compound)

The persistence of N-nitrosamines in the environment is dictated by their stability and the pathways available for their degradation. They are generally stable in aqueous conditions in the absence of light. acs.orgresearchgate.net

Photolytic Decomposition: A primary degradation pathway for N-nitrosamines is photolysis, particularly through exposure to ultraviolet (UV) radiation. acs.org The absorption of UV light can excite the N-nitrosamine molecule, leading to the cleavage of the relatively weak nitrogen-nitrogen (N-N) bond. acs.orgcdnsciencepub.com This homolytic cleavage generates an amino radical and a nitric oxide radical. acs.org These radical species can then undergo further reactions. The quantum yield of this decomposition can be influenced by factors like pH. acs.org For many N-nitrosamines, photolysis is considered the most significant natural degradation process in sunlit surface waters. acs.org

Chemical Decomposition: In the absence of light, N-nitrosamines like this compound are relatively resistant to hydrolysis under neutral or alkaline conditions. However, under strongly acidic conditions, they can undergo denitrosation, which cleaves the nitroso group and regenerates the parent secondary amine. researchgate.net Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals, are also effective at degrading N-nitrosamines in water treatment scenarios. nih.govcancer.gov The hydroxyl radical can initiate degradation by abstracting a hydrogen atom from the carbon alpha to the nitrosated nitrogen. nih.gov

Several environmental and chemical factors can influence the stability and, consequently, the persistence of this compound in various matrices.

| Factor | Effect on Stability | Mechanism |

|---|---|---|

| UV Radiation | Decreases stability | Induces photolytic cleavage of the N-N bond, leading to decomposition. acs.org |

| pH | Generally stable, but less stable at very low pH | Strongly acidic conditions (e.g., pH < 2) can promote denitrosation, reverting the compound to its secondary amine precursor. researchgate.net |

| Temperature | Decreases stability at high temperatures | Higher temperatures can increase the rate of thermal decomposition, although many nitrosamines are relatively thermally stable under moderate conditions. researchgate.net |

| Oxidizing Agents (e.g., Hydroxyl Radicals) | Decreases stability | Advanced oxidation processes readily degrade N-nitrosamines through radical-mediated pathways. nih.gov |

| Matrix Composition | Variable | The presence of other dissolved or suspended matter in water can screen UV light, hindering photolysis and increasing persistence. acs.org The presence of radical scavengers can inhibit degradation by oxidation. |

Analytical Method Development for N-Nitrosamines in Non-biological Matrices (Model Compound)

The detection and quantification of N-nitrosamines at trace levels require highly sensitive and selective analytical methods due to their potential significance as environmental contaminants. nih.govnih.gov The development of such methods is crucial for monitoring their presence in matrices like water and soil.

For a compound like this compound, a common analytical approach would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers excellent selectivity and sensitivity for quantifying trace-level impurities. nih.govresearchgate.net

The analytical workflow typically includes:

Sample Preparation: Extraction of the analyte from the sample matrix is a critical first step. For aqueous samples, solid-phase extraction (SPE) or supported liquid extraction (SLE) can be used to concentrate the N-nitrosamine and remove interfering matrix components. scholaris.ca

Chromatographic Separation: The extract is then injected into a high-performance liquid chromatography (HPLC) system. Given the polarity of the piperazine moiety, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an effective separation mode. scholaris.ca

Detection and Quantification: The separated analyte is introduced into a mass spectrometer. Detection is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. scholaris.ca This involves selecting a specific precursor ion (the molecular ion of the nitrosamine) and monitoring for a specific product ion generated by its fragmentation, a process that provides high specificity and reduces background noise. scholaris.ca

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for N-nitrosamine analysis, often requiring derivatization for less volatile compounds. nih.gov

| Parameter | Description |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography (HPLC) coupled to a Triple Quadrupole Mass Spectrometer (MS/MS). nih.gov |

| Sample Preparation | Supported Liquid Extraction (SLE) for aqueous matrices. scholaris.ca |

| Chromatographic Column | HILIC column (e.g., ethylene-bridged hybrid amide stationary phase). scholaris.ca |

| Mobile Phase | Gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. |

| Ionization Source | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. scholaris.ca |

| MRM Transition | Hypothetical: Precursor ion [M+H]⁺ → Specific product ion (e.g., loss of the nitroso group). |

Chromatographic Techniques (GC-MS, LC-MS)

The detection and quantification of N-nitrosamines at trace levels, a necessity due to their potential environmental and health significance, are predominantly achieved through the coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a foundational technique for the analysis of volatile and thermally stable N-nitrosamines. For a compound such as this compound, analysis would likely proceed following extraction from the sample matrix using a suitable organic solvent and concentration. The separation would typically be performed on a capillary column, for instance, one coated with a mid-polarity stationary phase like 5% phenyl-methylpolysiloxane. This allows for the effective separation of the target analyte from other matrix components.

Upon entering the mass spectrometer, electron ionization (EI) is a common method for generating ions. The resulting mass spectrum would be expected to show a molecular ion peak and a series of characteristic fragment ions. For nitrosamines, a key fragmentation pathway is the loss of the nitroso group (•NO), leading to a prominent ion that can be used for identification. For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by focusing on specific ions characteristic of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For many N-nitrosamines, particularly those with higher polarity or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS), and especially its tandem version (LC-MS/MS), is the preferred method. A study on the related compound N-nitrosopiperazine in treated wastewater highlights the efficacy of LC-MS for this class of compounds. scholaris.ca

For this compound, a reversed-phase LC method using a C18 column would be a standard starting point. A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol, often with an additive such as formic acid to aid in protonation, would be employed to achieve separation. Ionization would typically be accomplished using electrospray ionization (ESI) in the positive ion mode.

In an LC-MS/MS system, quantification is achieved through Multiple Reaction Monitoring (MRM). This highly selective technique involves isolating the protonated molecule (precursor ion) of the analyte and then fragmenting it to produce a specific product ion. The transition from the precursor to the product ion is monitored, which significantly reduces background noise and improves detection limits. For instance, in the analysis of N-nitrosopiperazine, the transition of m/z 116.1 → 85.1 was monitored. scholaris.ca Similar specific transitions would be identified and optimized for this compound.

The following table outlines typical parameters that would be established for an LC-MS/MS method for a model nitrosopiperazine compound.

| Parameter | Typical Value/Condition | Reference |

| Chromatography | ||

| Column | Ethylene-bridged hybrid amide stationary phase | scholaris.ca |

| Mobile Phase | Gradient of 5% to 40% Acetonitrile in Water | scholaris.ca |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray (+ESI) | scholaris.ca |

| Monitored Transition (MRM) | m/z 116.1 → 85.1 (for N-nitrosopiperazine) | scholaris.ca |

| Collision Energy | 12 V (for N-nitrosopiperazine) | scholaris.ca |

This interactive table is based on published data for N-nitrosopiperazine and serves as a model.

Spectroscopic Detection Methods

While chromatography coupled with mass spectrometry is central to quantitative analysis, other spectroscopic techniques are vital for the initial identification and structural confirmation of N-nitrosamine standards like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, is indispensable for the structural verification of a synthesized analytical standard. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the propargyl group (the acetylenic proton and the methylene (B1212753) protons) and the protons of the piperazine ring. The symmetry of the piperazine ring is broken by the two different substituents, leading to more complex signal patterns. The protons on the carbons adjacent to the nitrogen bearing the nitroso group would likely experience a different chemical environment compared to those on the other side of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-N=O stretch (typically in the 1430-1500 cm⁻¹ region), the C≡C triple bond stretch of the alkyne (around 2100-2260 cm⁻¹), and the acetylenic ≡C-H stretch (near 3300 cm⁻¹).

The table below summarizes the expected spectroscopic features for this compound based on the known behavior of its constituent functional groups.

| Spectroscopic Technique | Expected Characteristic Data |

| ¹H NMR | Signals for the acetylenic proton, the methylene protons of the propargyl group, and distinct signals for the non-equivalent protons of the piperazine ring. |

| ¹³C NMR | Resonances for the alkyne carbons, the methylene carbon of the propargyl group, and the carbons of the piperazine ring. |

| IR Spectroscopy | Absorption bands for the N-N=O stretch (approx. 1430-1500 cm⁻¹), C≡C stretch (approx. 2100-2260 cm⁻¹), and ≡C-H stretch (approx. 3300 cm⁻¹). |

| Mass Spectrometry (EI) | A molecular ion peak and characteristic fragment ions, including a significant ion corresponding to the loss of the •NO group. |

This interactive table outlines the anticipated spectroscopic data for this compound.

常见问题

Q. What are the optimized synthetic routes for 1-Nitroso-4-(prop-2-yn-1-yl)piperazine, and how can reaction conditions be controlled to improve yield?

A two-step approach is typically employed:

- Step 1 : Alkylation of the parent piperazine derivative (e.g., 1-substituted piperazine) with propargyl bromide in DMF using K₂CO₃ as a base. Reaction monitoring via TLC (hexane:ethyl acetate, 2:1) ensures completion within 6–7 hours at room temperature .

- Step 2 : Nitrosation of the secondary amine using sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C to introduce the nitroso group. Strict temperature control minimizes byproducts like diazo compounds .

Yield Optimization : Use excess propargyl bromide (1.2 equiv.) and inert atmosphere to prevent alkyne oxidation. Purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : Confirm the presence of the propynyl group (δ ~2.5–3.0 ppm for ≡C-H; δ ~70–80 ppm for sp-hybridized carbons) and nitroso moiety (no direct proton signal due to tautomerism). Piperazine ring protons appear as multiplets at δ 2.5–3.5 ppm .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values. Fragmentation patterns help confirm the nitroso-propynyl substitution .

- FT-IR : Detect N=O stretch (~1500 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Storage : Keep in amber vials at –20°C under nitrogen to prevent photodegradation and oxidation.

- Handling : Use anhydrous solvents (e.g., DCM) during synthesis to avoid hydrolysis. Stabilize solutions with antioxidants like BHT (0.1% w/v) for short-term use .

Advanced Research Questions

Q. How does the nitroso group influence the compound's reactivity in nucleophilic substitution reactions?

The nitroso group (–N=O) acts as a strong electron-withdrawing group, polarizing the adjacent piperazine nitrogen and enhancing susceptibility to nucleophilic attack. For example:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitroso group to an amine without affecting the alkyne .